Isoarecolone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

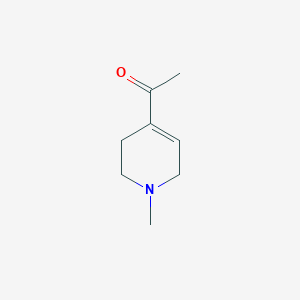

Isoarecolone, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Profile

Isoarecolone is primarily recognized for its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound acts as a selective partial agonist for the α4* nAChR subtype, which is implicated in nicotine addiction and dependence. This selectivity is significant because it offers a pathway for developing new therapeutic agents aimed at treating nicotine and betel nut addictions without the undesirable effects associated with muscarinic receptor activation.

- Cholinergic Activity : this compound exhibits minimal activity on muscarinic acetylcholine receptors (mAChRs), distinguishing it from other related compounds like arecoline, which activates both nAChRs and mAChRs. This property makes this compound a candidate for drug development focused on nicotine cessation therapies .

Drug Development Potential

Given its selective activity profile, this compound serves as a promising scaffold for the creation of novel pharmacological agents aimed at managing addiction. The following points summarize its potential:

- Selective Agonism : this compound's ability to selectively activate α4* nAChR while showing low muscarinic activity positions it as a favorable candidate for drugs designed to mitigate withdrawal symptoms in nicotine dependence .

- Research Implications : The findings suggest that this compound could lead to the development of medications that effectively target nicotine receptors with fewer side effects, enhancing patient adherence to treatment regimens.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

- A study characterized this compound's activity on various nAChR subtypes using Xenopus laevis oocytes. Results showed that this compound had negligible effects on α7 nAChR while effectively activating α4* receptors, reinforcing its selective profile .

- Another research effort explored the implications of this compound in addiction treatment frameworks, suggesting that its unique receptor activity could help develop effective interventions for individuals struggling with tobacco use .

Comparative Analysis of Areca Alkaloids

The following table summarizes key differences between this compound and other related compounds derived from areca nut:

| Compound | Receptor Activity | Muscarinic Activity | Potential Use |

|---|---|---|---|

| This compound | Selective α4* nAChR Agonist | Low | Tobacco cessation therapies |

| Arecoline | Agonist for both nAChR and mAChR | High | General cholinergic effects |

| Guvacoline | Broad spectrum agonist | Moderate | Potential anti-inflammatory uses |

属性

CAS 编号 |

100752-88-3 |

|---|---|

分子式 |

C8H13NO |

分子量 |

139.19 g/mol |

IUPAC 名称 |

1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanone |

InChI |

InChI=1S/C8H13NO/c1-7(10)8-3-5-9(2)6-4-8/h3H,4-6H2,1-2H3 |

InChI 键 |

YYJCSIKNHFNEQM-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CCN(CC1)C |

规范 SMILES |

CC(=O)C1=CCN(CC1)C |

Key on ui other cas no. |

100752-88-3 |

同义词 |

isoarecolone isoarecolone hydrochloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。